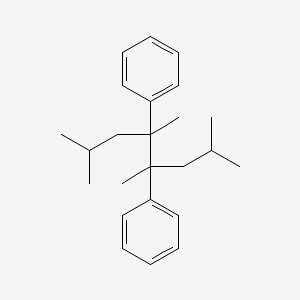
1,1'-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene is a complex organic compound characterized by its unique structure, which includes a central octane chain substituted with four methyl groups and two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene with a tetramethyloctane derivative under Friedel-Crafts conditions. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce the benzene rings to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyloctane: Similar in structure but lacks the benzene rings.
2,4,5,7-Tetramethyloctane: Another structural isomer with different substitution patterns.
Uniqueness
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene is unique due to the presence of both the tetramethyloctane chain and the benzene rings, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler alkanes or benzene derivatives alone.
Properties
CAS No. |
824400-83-1 |
|---|---|
Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(2,4,5,7-tetramethyl-5-phenyloctan-4-yl)benzene |
InChI |
InChI=1S/C24H34/c1-19(2)17-23(5,21-13-9-7-10-14-21)24(6,18-20(3)4)22-15-11-8-12-16-22/h7-16,19-20H,17-18H2,1-6H3 |
InChI Key |
QJZNVNKOSYSOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C1=CC=CC=C1)C(C)(CC(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















